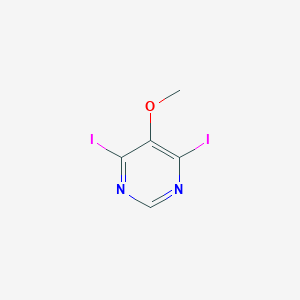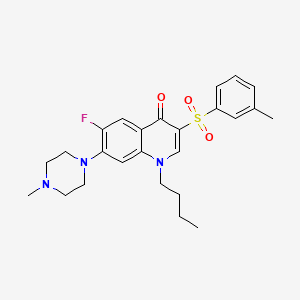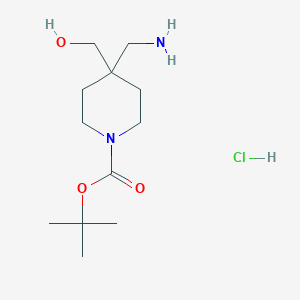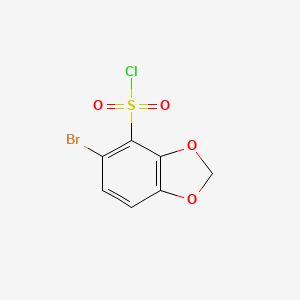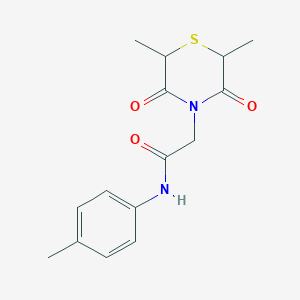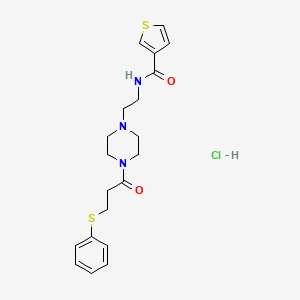
N-(2-(4-(3-(フェニルチオ)プロパノイル)ピペラジン-1-イル)エチル)チオフェン-3-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic organic compound known for its unique molecular structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, making it an intriguing subject for chemical reactions and biological studies.
科学的研究の応用
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its interactions with various biological targets, potentially impacting cellular functions.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several key steps:
Preparation of Thiophene-3-carboxylic Acid Derivative: : Starting with the functionalization of thiophene-3-carboxylic acid, typically involving chlorination or esterification.
Formation of Piperazine Intermediate: : Piperazine is reacted with a phenylthio-propanoyl chloride under basic conditions to form the corresponding phenylthio-propanoyl-piperazine intermediate.
Coupling Reaction: : The piperazine intermediate is coupled with the thiophene-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Final Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including:
Controlled Temperature and Pressure: : Fine-tuning reaction temperatures and pressures to favor desired product formation.
Catalysts and Solvents: : Using efficient catalysts and solvents to speed up reactions and reduce by-products.
Purification Techniques: : Employing crystallization, distillation, or chromatography for product purification.
化学反応の分析
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Potential reduction of amide groups under specific conditions.
Substitution: : The piperazine and thiophene rings are sites for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Halogenation reagents, Grignard reagents.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the phenylthio group.
Reduction: : Conversion of amides to amines or other reduced forms.
Substitution: : Substituted derivatives on the piperazine or thiophene rings.
作用機序
The compound exerts its effects through interaction with specific molecular targets, involving pathways such as:
Molecular Targets: : Likely binding to specific proteins or enzymes, altering their function.
Pathways: : Modulation of signaling pathways or metabolic processes, influencing cellular activities.
類似化合物との比較
Comparing N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride with similar compounds highlights its unique properties:
N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride: : Sulfone derivative with different oxidation state and reactivity.
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)benzamide hydrochloride: : Benzamide analogue impacting binding affinity and specificity.
Its uniqueness stems from the combination of the phenylthio group and thiophene ring, offering distinct reactivity and biological activity.
There you have it. Anything else you'd like to delve into or clarify?
特性
IUPAC Name |
N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJHFHAJYADAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)

![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)
![N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2585658.png)
![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)
